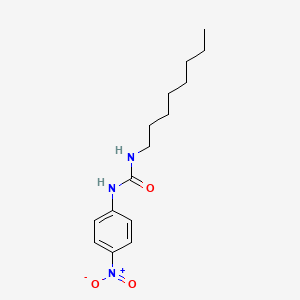
Urea, N-(4-nitrophenyl)-N'-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-nitrophenyl)-N’-octyl- can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with octyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of phosgene as a reagent. In this approach, 4-nitroaniline is first converted to its corresponding isocyanate derivative using phosgene. The isocyanate is then reacted with octylamine to form the desired urea compound. This method requires careful handling of phosgene due to its toxicity and reactivity .
Industrial Production Methods
Industrial production of Urea, N-(4-nitrophenyl)-N’-octyl- often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation, crystallization, and filtration are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, N-(4-nitrophenyl)-N’-octyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-octyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The octyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the octyl group.
N-(4-Nitrophenyl)-N’-phenyl-urea: Contains a phenyl group instead of an octyl group.
N,N’-Bis-(4-nitrophenyl)urea compound with 4,6-dimethyl-2-pyrimidinone: A complex formed with an additional pyrimidinone moiety.
Uniqueness
Urea, N-(4-nitrophenyl)-N’-octyl- is unique due to the presence of both a nitrophenyl group and an octyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83963-54-6 |
|---|---|
Molekularformel |
C15H23N3O3 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-octylurea |
InChI |
InChI=1S/C15H23N3O3/c1-2-3-4-5-6-7-12-16-15(19)17-13-8-10-14(11-9-13)18(20)21/h8-11H,2-7,12H2,1H3,(H2,16,17,19) |
InChI-Schlüssel |
YCOBGDNYANPWPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
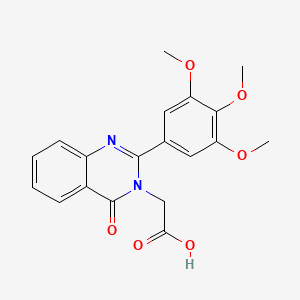
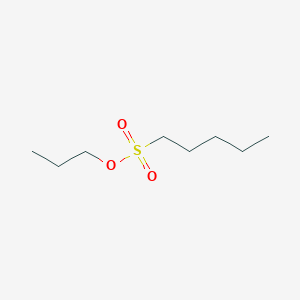
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)
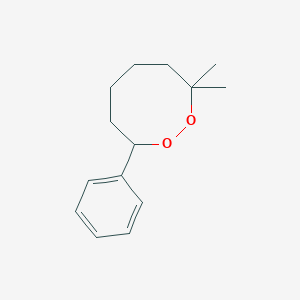
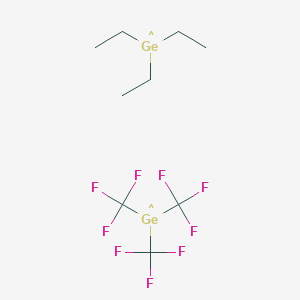
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
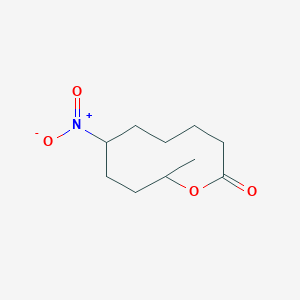
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
